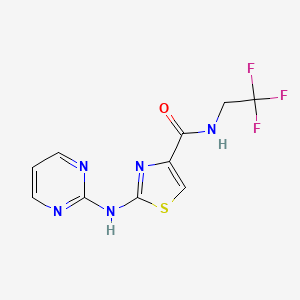

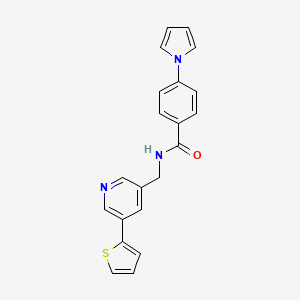

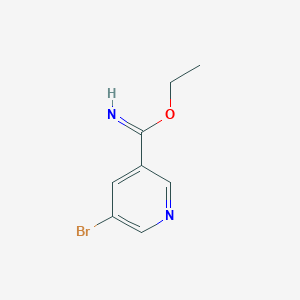

2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide, also known as PTT, is a small molecule compound that has attracted significant attention in scientific research due to its potential therapeutic applications. PTT has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Stem Cell Research and Synthesis

The compound 2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide, though not directly mentioned, relates closely to research on molecules enhancing stem cell generation. For instance, N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) has been synthesized and is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This advancement is crucial for stem cell research, particularly for applications where embryonic stem cells (ESCs) are limited by availability and ethical concerns. The synthesis process described for thiazovivin is highly efficient and suitable for large-scale applications, indicating a significant contribution to stem cell research and regenerative medicine (Ries, Granitzka, Stalke, & Ducho, 2013).

Cyclin-Dependent Kinase (CDK) Inhibition

The synthesis and structure-activity relationships (SARs) of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors have been explored, revealing compounds with potent inhibitory effects against cyclin-dependent kinase-2 (CDK2). These inhibitors were developed following the identification of moderately potent inhibitors through virtual screening, with further optimization leading to low nanomolar Ki values against CDK2. The antiproliferative and proapoptotic effects observed are consistent with cellular CDK2 and CDK9 inhibition, suggesting potential applications in cancer therapy (Wang et al., 2004).

Antimicrobial and Anticancer Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, incorporating thiazolopyrimidine motifs, have shown promising results as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors with significant analgesic and anti-inflammatory activities. These compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide derivatives, have demonstrated high inhibitory activity on COX-2 selectivity and potential as anti-inflammatory and analgesic agents, comparing favorably with sodium diclofenac in certain assays (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Synthesis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives with annelated bridgehead nitrogen heterocycles has yielded compounds with good in vitro antibacterial and antifungal activities. This research suggests the heteroannelation of N-(piperidinylmethyl)imidazole or 3-methyltriazole moieties to the thienopyrimidinone scaffold could be a promising strategy for developing new therapeutic antimicrobial agents (Gaber & Moussa, 2011).

Propiedades

IUPAC Name |

2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N5OS/c11-10(12,13)5-16-7(19)6-4-20-9(17-6)18-8-14-2-1-3-15-8/h1-4H,5H2,(H,16,19)(H,14,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQVQFDUEARRRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrimidin-2-ylamino)-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2837611.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)

![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)

![[(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)